1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]
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Overview
Description
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] is a chemical compound with a complex structure that includes two benzyloxybenzene groups connected by a hexane-1,6-diylbis(oxy) linker
Preparation Methods
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] typically involves the reaction of hexane-1,6-diol with 2-(benzyloxy)benzene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of hexane-1,6-diylbis(oxy)benzene derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzyloxybenzene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] include:
1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(benzyloxy)benzene]: This compound has a shorter linker (ethane-1,2-diylbis(oxy)) compared to the hexane linker in the target compound.
1,1’-[1,2-Ethanediylbis(oxy)]bis[2-(phenoxy)benzene]: Similar structure but with phenoxy groups instead of benzyloxy groups.
The uniqueness of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene] lies in its longer hexane linker, which can influence its chemical reactivity and interactions with molecular targets.
Properties
CAS No. |
86955-48-8 |
---|---|
Molecular Formula |
C32H34O4 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-phenylmethoxy-2-[6-(2-phenylmethoxyphenoxy)hexoxy]benzene |
InChI |
InChI=1S/C32H34O4/c1(13-23-33-29-19-9-11-21-31(29)35-25-27-15-5-3-6-16-27)2-14-24-34-30-20-10-12-22-32(30)36-26-28-17-7-4-8-18-28/h3-12,15-22H,1-2,13-14,23-26H2 |
InChI Key |
UFJDLPGIAKSHNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCCCCCCOC3=CC=CC=C3OCC4=CC=CC=C4 |
Origin of Product |
United States |
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